![molecular formula C17H19N3O2S B2377171 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 941908-82-3](/img/structure/B2377171.png)
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea
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Description
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in drug development. The compound is a derivative of indole and urea and has been shown to exhibit promising biological activities, including anticancer, antifungal, and antiviral properties.
Scientific Research Applications
Antitumor Activities
A compound structurally similar to 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea has been synthesized and analyzed for its antitumor activities. This compound demonstrated potential in targeting the CDK4 protein, an important factor in cancer development, and its interaction with the active site residues of CDK4 was examined through docking studies (Hu et al., 2018).
Biological Activity
Another related compound with a planar indole component was studied for its biological activity. The research focused on the compound's structural features and their influence on biological activity, highlighting the significance of the indole component in these types of molecules (Saharin et al., 2008).
Acetylcholinesterase Inhibition
Research on 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, a similar group of compounds, revealed their potential as acetylcholinesterase inhibitors. These compounds were designed to optimize interactions with key pharmacophoric moieties and exhibited high inhibitory activities, suggesting their potential use in treating neurodegenerative disorders (Vidaluc et al., 1995).
properties
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-22-9-8-20-12-15(14-6-2-3-7-16(14)20)19-17(21)18-11-13-5-4-10-23-13/h2-7,10,12H,8-9,11H2,1H3,(H2,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFVARVHIGPSMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea |
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